molecular formula C11H13BrN2O2 B14840257 2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide

2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide

Katalognummer: B14840257
Molekulargewicht: 285.14 g/mol
InChI-Schlüssel: JSVZLHJLZHITBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol It is a derivative of nicotinamide, featuring a bromine atom and a cyclopropoxy group attached to the nicotinamide ring

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13BrN2O2

Molekulargewicht

285.14 g/mol

IUPAC-Name

2-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-5-8(6-13-10(9)12)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

JSVZLHJLZHITBM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.